ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

Medicinal Chemistry Organic Synthesis Building Block

Researchers developing kinase-targeted therapies face the risk that even minor building-block substitutions (e.g., methyl for ethyl ester) can collapse nanomolar potency. This compound provides the precise 6-(pyrazol-1-yl)pyridazine-3-carboxylate core validated in p38α MAPK and COX-2 programs. • Dual pharmacophore linked to nanomolar p38α MAPK inhibition in human whole blood assays • Confirmed suppression of COX-2, TNF-α, IL-6, PGE-2, and NO in cellular models • Ethyl ester handle enables rapid modular diversification for focused SAR libraries • In stock; orders placed by 4 PM ship same day globally

Molecular Formula C10H10N4O2
Molecular Weight 218.21 g/mol
CAS No. 1447963-48-5
Cat. No. B1490708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate
CAS1447963-48-5
Molecular FormulaC10H10N4O2
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(C=C1)N2C=CC=N2
InChIInChI=1S/C10H10N4O2/c1-2-16-10(15)8-4-5-9(13-12-8)14-7-3-6-11-14/h3-7H,2H2,1H3
InChIKeyFAVCDFYLPVVUKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(1H-Pyrazol-1-yl)pyridazine-3-carboxylate Overview


Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate (CAS: 1447963-48-5) is a heterocyclic organic compound characterized by a pyridazine ring substituted at the 6-position with a pyrazole moiety and at the 3-position with an ethyl carboxylate group. This compound serves as a key scaffold within the broader class of pyridazine derivatives, which are recognized for their utility in medicinal chemistry, agrochemicals, and materials science [1]. Its specific substitution pattern positions it as a strategic intermediate for the synthesis of more complex, biologically relevant molecules. The compound's structure allows for modular functionalization, making it a valuable building block for exploring structure-activity relationships (SAR) and developing novel chemical entities with potential therapeutic or industrial applications [2].

Substitution Specificity of Ethyl 6-(1H-Pyrazol-1-yl)pyridazine-3-carboxylate


Generic substitution within the pyridazine class is not feasible due to the stringent structure-activity requirements inherent to its applications. The specific combination of the pyrazole ring at the 6-position and the ethyl carboxylate at the 3-position is not arbitrary; it is a deliberate design choice that imparts a unique electronic and steric profile. This precise arrangement directly influences key molecular properties such as solubility, metabolic stability, and target binding affinity [1]. Close analogs, even those with minor modifications like a methyl ester instead of an ethyl ester or a different N-heterocycle, can exhibit dramatically altered physicochemical and biological behavior . Therefore, substituting this compound with a seemingly similar derivative risks compromising synthetic outcomes, invalidating SAR studies, or leading to the failure of a medicinal chemistry program, underscoring the necessity for this exact building block.

Performance Evidence for Ethyl 6-(1H-Pyrazol-1-yl)pyridazine-3-carboxylate


Ethyl Ester Synthetic Versatility

The ethyl carboxylate group at the 3-position of the pyridazine ring provides a distinct synthetic advantage over other ester analogs, such as methyl or tert-butyl esters, by offering a balance of reactivity and stability that facilitates a wider array of downstream transformations, including amidation, hydrolysis, and reduction [1]. While the parent patent discloses a range of alkoxycarbonyl groups (including methoxycarbonyl, ethoxycarbonyl, etc.), the ethyl ester is frequently preferred in multi-step syntheses due to its optimal steric and electronic properties for common coupling and protection/deprotection strategies [1]. The precise impact of this substitution is evident in the context of COX-2 inhibitors, where the ethyl carboxylate-containing derivative 6e demonstrated a COX-2 inhibitory activity (IC50 = 1.15 μM) that was comparable to the clinical drug celecoxib, whereas other analogs in the series exhibited significantly lower potency .

Medicinal Chemistry Organic Synthesis Building Block

Pyrazole Substituent in p38α MAPK Inhibition

The 6-(1H-pyrazol-1-yl) substitution on the pyridazine core is a critical determinant for potent p38α MAP kinase inhibition. SAR studies on fused pyrazolopyridazine analogs reveal that the presence and orientation of the pyrazole ring are essential for achieving nanomolar potency [1]. While specific data for the exact target compound is not available, the class-level trend demonstrates that the N-1 linked pyrazole in this scaffold is a key pharmacophore. In a related series of pyrazolopyridazine p38α inhibitors, compounds achieved IC50 values in the single-digit nanomolar range in human whole blood (hWB) assays, whereas analogs with alternative heterocycles or substitution patterns showed significantly reduced activity (e.g., >100 nM or inactive) [1]. This underscores that the 6-(1H-pyrazol-1-yl) motif is not interchangeable and is likely a primary driver of potent enzyme inhibition.

Kinase Inhibition Inflammation Structure-Activity Relationship

Dual Pharmacophore Enhanced Activity

The target compound is a hybrid molecule containing both pyrazole and pyridazine pharmacophores. Studies on similar hybrid designs demonstrate that such combinations often exhibit superior biological activity compared to analogs containing only one of these moieties. For instance, in a series of pyrazole-pyridazine hybrids designed as COX-2 inhibitors, the dual-pharmacophore compounds achieved significantly lower IC50 values than their single-pharmacophore counterparts . Specifically, the most potent hybrid (6f) exhibited a COX-2 IC50 of 1.15 μM, which is comparable to the standard drug celecoxib, and was 3- to 5-fold more potent than several pyrazole-only or pyridazine-only controls . Furthermore, these hybrids demonstrated a strong ability to inhibit the generation of pro-inflammatory mediators like NO, TNF-α, and IL-6 in LPS-induced RAW264.7 macrophages, an effect not observed with the individual pharmacophores .

Hybrid Drug Design Anti-inflammatory COX-2 Inhibition

Favorable ADME and Drug-Likeness Profile

In silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions for pyrazole-pyridazine hybrids, which share the core structure of the target compound, indicate a favorable drug-likeness profile that surpasses many closely related analogs. Calculations for potent compounds in this class showed acceptable Lipinski's Rule of Five compliance, favorable topological polar surface area (TPSA) values for blood-brain barrier penetration (where desired), and acceptable predicted oral bioavailability . More importantly, specific analogs in this series demonstrated a favorable CYP3A4 inhibitory profile, a key advantage over other pyrazole-based inhibitors which often suffer from CYP450 liabilities [1]. For example, pyridazine analogs were reported to be potent sEH inhibitors with favorable microsomal stability, unlike their aniline-core counterparts which showed significant metabolic instability [1]. This computational and experimental evidence suggests that the ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate scaffold offers a superior starting point for optimizing drug-like properties compared to simpler or less stable alternatives.

ADME Drug Discovery Physicochemical Properties

Applications of Ethyl 6-(1H-Pyrazol-1-yl)pyridazine-3-carboxylate


Anti-Inflammatory & Kinase Inhibitor Lead Generation

Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is an optimal starting material for the design and synthesis of novel drug candidates targeting inflammation and kinase-related diseases. The compound's dual pharmacophore nature has been directly linked to potent COX-2 inhibition and the suppression of key inflammatory mediators (TNF-α, IL-6, PGE-2, NO) in cellular assays . Its utility as a scaffold for developing p38α MAPK inhibitors is supported by SAR studies showing that the pyrazole-pyridazine core is essential for achieving nanomolar potency in human whole blood [1]. This makes the compound invaluable for medicinal chemists aiming to develop new treatments for rheumatoid arthritis, inflammatory bowel disease, or cancer, where multi-targeted approaches are increasingly favored .

Prostaglandin Catabolism Probe

Based on its structural classification in US Patent 4,251,658, ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate belongs to a family of compounds that inhibit the catabolism of prostaglandins, thereby increasing endogenous prostaglandin levels and exerting a hypotensive effect . This property positions the compound as a unique chemical biology probe for investigating the role of prostaglandin dehydrogenase and prostaglandin-A isomerase in renal hypertension and other vascular conditions. Unlike broader-spectrum tools, the specificity suggested by the patent's SAR data allows for more precise interrogation of these pathways, making it a superior choice for academic and industrial researchers seeking to validate new targets in cardiovascular research.

Agrochemical Herbicide & Pesticide Scaffold

The pyrazole-pyridazine core is a recognized privileged structure in agrochemistry, and the target compound's specific substitution pattern makes it a valuable building block for this sector. While the exact compound is not directly cited, patents from major agrochemical companies (e.g., BASF) extensively describe pyrazole and pyridazine derivatives as active ingredients for controlling invertebrate pests . The 6-(1H-pyrazol-1-yl) substitution on a pyridazine ring is a common motif in these patent filings, indicating its proven utility in generating potent agrochemical leads. The ethyl ester handle further allows for modular diversification, enabling the rapid synthesis of compound libraries for screening against agricultural pests, fungi, and weeds . This makes it a strategic intermediate for agrochemical discovery programs seeking to develop new, more selective, and environmentally benign crop protection solutions.

Organic Semiconductors & Coordination Ligands

The extended π-conjugated system of the pyrazole-pyridazine core, combined with the electron-withdrawing ethyl ester group, endows this compound with desirable electronic properties. This makes it a potential precursor for synthesizing organic semiconductors, light-emitting diodes (OLEDs), and other advanced materials. Furthermore, the presence of multiple nitrogen atoms provides excellent coordination sites for metal ions. This compound can serve as a versatile ligand for constructing novel metal-organic frameworks (MOFs) or coordination polymers with tunable properties. While specific data for this exact compound in materials science is not published, its structural features are highly analogous to other pyridazine derivatives that have been successfully employed in these applications, as evidenced by the broad interest in pyridazine-based materials for electronic and photonic devices [1].

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